(R)-Enantiomer is 93-Fold More Potent than (S)-Enantiomer for JAK1 Kinase Inhibition
In a direct head-to-head comparison of enantiomers, the (R)-6c compound derived from the (7R)-amino scaffold exhibited an IC50 of 8.5 nM against JAK1, compared to 790 nM for the (S)-6c enantiomer, a 93-fold increase in potency [1]. Furthermore, the (R)-enantiomer achieved a selectivity index of 48 for JAK1 over JAK2, critical for minimizing off-target immunosuppressive effects [1].
| Evidence Dimension | JAK1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 8.5 nM; Selectivity Index (JAK2 IC50 / JAK1 IC50) = 48 |
| Comparator Or Baseline | (S)-enantiomer: IC50 = 790 nM; Racemate: IC50 = 29 nM |
| Quantified Difference | (R)-enantiomer is 93-fold more potent than (S)-enantiomer |
| Conditions | In vitro enzymatic assay against JAK1 and JAK2 isozymes [1] |
Why This Matters
For kinase inhibitor programs, this data demonstrates that the (7R) configuration is not just preferred but essential for achieving low nanomolar potency and kinase selectivity, making the (7R) building block the mandatory starting material for this therapeutic class.
- [1] Chough, C.; Lee, S.; Joung, M.; Lee, J.; Kim, J. H.; Kim, B. M. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. MedChemComm 2018, 9, 477–489. View Source
